molecular formula C6H13ClN2O2 B1279975 2-Amino-1-morpholinoethanone hydrochloride CAS No. 24152-96-3

2-Amino-1-morpholinoethanone hydrochloride

Cat. No. B1279975
CAS RN: 24152-96-3
M. Wt: 180.63 g/mol
InChI Key: XNMVLMPXYUXCBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in the field of organic chemistry. Paper describes a practical and high-yielding synthesis of chiral 1,2-amino alcohols using arylglyoxals and pseudoephedrine auxiliary, catalyzed by a Brønsted acid. This method avoids the use of precious metals and ligands, making it economically advantageous. The morpholine ring in this study is converted into 1,2-amino alcohols in a two-step protocol, which could be related to the synthesis of 2-amino-1-morpholinoethanone hydrochloride.

In paper , substituted morpholin-2-one derivatives are synthesized from commercially available N-protected amino acids. This process involves an intramolecular hydroamination reaction catalyzed by trifluoromethanesulfonic acid, which is metal-free and practical, yielding good to excellent results. This method could potentially be adapted for the synthesis of 2-amino-1-morpholinoethanone hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. The papers provided do not directly analyze the molecular structure of 2-amino-1-morpholinoethanone hydrochloride, but they do discuss morpholinone products and morpholinediones, which share structural similarities. These compounds are likely to exhibit similar chemical behavior due to the presence of the morpholine ring.

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives can be quite diverse. Paper outlines a process for preparing optically active 2,5-morpholinediones starting from optically active α-amino acids and α-hydroxy esters. This involves condensation, esterification, and cyclization steps, which are fundamental reactions in organic synthesis. These reactions could be relevant to the chemical transformations that 2-amino-1-morpholinoethanone hydrochloride might undergo, such as aminolysis or cyclization under acidic conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-amino-1-morpholinoethanone hydrochloride are not directly discussed in the provided papers, we can infer that morpholine derivatives generally have properties that make them suitable for use in pharmaceuticals and as chiral ligands. These properties may include solubility in organic solvents, stability under various reaction conditions, and the ability to participate in hydrogen bonding due to the presence of amino and hydroxyl groups.

Scientific Research Applications

Sulfinamides as Protecting Groups

  • Use in Synthesis of Morpholines : Sulfinamides have been effectively used as amine protecting groups in the synthesis of morpholines. This process involves converting 1,2-amino alcohols into morpholines, demonstrating the importance of 2-Amino-1-morpholinoethanone hydrochloride in synthesizing compounds like antidepressants (Fritz et al., 2011).

Beta-Adrenoceptor Stimulants

  • Stimulant Properties : A study on the beta-adrenoceptor stimulant properties of various compounds highlights the relevance of morpholino derivatives in cardiac stimulation, showcasing the potential of 2-Amino-1-morpholinoethanone hydrochloride in this field (Barlow et al., 1981).

Antibacterial Activity

  • Antibacterial Compounds : Research on tertiary aminoalkanols hydrochlorides, including morpholin-4-yl derivatives, revealed their potential antibacterial properties, indicating the importance of 2-Amino-1-morpholinoethanone hydrochloride in developing new antibacterial agents (Isakhanyan et al., 2014).

Antitumor Activity

  • Antitumor Applications : Studies also show the application of morpholine hydrochlorides in antitumor activity. This highlights the potential of 2-Amino-1-morpholinoethanone hydrochloride in cancer research and treatment (Isakhanyan et al., 2016).

Asymmetric Synthesis of Chiral Compounds

  • Chiral 1,2-Amino Alcohols and Morpholin-2-ones : The compound plays a role in the asymmetric synthesis of chiral compounds, which are critical in drug development and various chemical syntheses (Powell & Walczak, 2018).

Catalysis and Synthesis

  • Catalytic Applications : The compound's derivatives have been used in various catalytic reactions, demonstrating its versatility in chemical synthesis (Knight et al., 2019).

Safety And Hazards

The safety information for 2-Amino-1-morpholinoethanone hydrochloride includes several precautionary statements. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Suitable personal protective equipment, including gloves and eye protection, should be worn . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

2-amino-1-morpholin-4-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-5-6(9)8-1-3-10-4-2-8;/h1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMVLMPXYUXCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30485023
Record name 2-Amino-1-(morpholin-4-yl)ethan-1-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-morpholinoethanone hydrochloride

CAS RN

24152-96-3
Record name Ethanone, 2-amino-1-(4-morpholinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24152-96-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-(morpholin-4-yl)ethan-1-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-1-(4-morpholinyl)ethanone hydrochloride
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Synthesis routes and methods I

Procedure details

In N,N-dimethylformamide (100 ml), N-tert-butoxycarbonylglycine (2.00 g), morpholine (1.00 ml), 1-hydroxybenzotriazole monohydrate (1.74 g) and 1-(dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.84 g) were dissolved, followed by stirring overnight at room temperature. After concentration under reduced pressure, the residue was diluted with dichloromethane, washed with water and dried over anhydrous sodium sulfate. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (dichloromethane:methanol=100:1), whereby a colorless foam was obtained. The substance was dissolved in dichloromethane (2 ml), followed by the addition of saturated solution of hydrochloride in ethanol (10 ml). The resulting mixture was stirred at room temperature for 5 minutes. The reaction mixture was concentrated to dryness under reduced pressure, whereby the title compound (1.80 g, quant.) was obtained as a pale yellow foam was obtained.
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10 mL
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2 g
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1.74 g
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2.84 g
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100 mL
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2 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of the above (2-morpholin-4-yl-2-oxo-ethyl)-carbamic acid tert-butyl ester (0.44 g, 1.8 mmol) in 1,4-dioxane (4.0 mL), HCl (4.0 mL of a 4 M solution in 1,4-dioxane) was added at room temperature. After one h, the precipitated product was collected via filtration and washed with EtOAc. The solid was dried under high vacuum to give 0.23 g (76%) of 2-amino-1-morpholin-4-yl-ethanone hydrochloride which was used without further purification.
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0.44 g
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Schmidt, MD Eastgate - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
… To a 25 mL round bottomed flask was added 2-amino-1-morpholinoethanone hydrochloride 9 (16, 1.00 g, 5.54 mmol, 1 equiv.). Pyrrolidine (3.45 mL, 41.52 mmol, 7.50 equiv.) was …
Number of citations: 7 pubs.rsc.org
H Johansson, MW Boesgaard… - Journal of Medicinal …, 2015 - ACS Publications
G protein-coupled receptors (GPCRs) represent a biological target class of fundamental importance in drug therapy. The GPRC6A receptor is a newly deorphanized class C GPCR that …
Number of citations: 20 pubs.acs.org
RP Law, S Ukuser, DT Tape, EPA Talbot - Synthesis, 2017 - thieme-connect.com
… A solution of 2-chloro-4-phenylpyrimidine (240 mg, 1.259 mmol), 2-amino-1-morpholinoethanone hydrochloride (341 mg, 1.888 mmol) and DIPEA (660 μL, 3.78 mmol) in MeCN (1799 …
Number of citations: 11 www.thieme-connect.com

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